molecular formula C20H16F2N2O4 B2989222 Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1358417-12-5

Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2989222
CAS No.: 1358417-12-5
M. Wt: 386.355
InChI Key: IPMQCTZCZRRFSH-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a carbamoyl-substituted alkoxy group at the 4-position and a methyl ester at the 2-position of the quinoline core. The compound’s structure features two fluorine atoms: one at the 6-position of the quinoline ring and another on the 3-fluoro-4-methylphenyl carbamoyl moiety.

Properties

IUPAC Name

methyl 6-fluoro-4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O4/c1-11-3-5-13(8-15(11)22)23-19(25)10-28-18-9-17(20(26)27-2)24-16-6-4-12(21)7-14(16)18/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMQCTZCZRRFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C20H16F2N2O4
  • CAS Number : 1358417-12-5
  • Key Functional Groups :
    • Fluorinated aromatic ring
    • Carbamoyl group
    • Methoxy group
    • Quinoline core

The presence of fluorine atoms and the quinoline moiety are particularly significant due to their influence on biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study found that quinoline derivatives, including this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. The compound has been subjected to in vitro studies against several cancer cell lines. Results showed that it inhibits cell proliferation effectively, with mechanisms potentially involving the induction of apoptosis and cell cycle arrest . A comparative analysis with similar compounds revealed that modifications in the structure could enhance efficacy against specific cancer types.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Receptor Interaction : It has been suggested that this compound interacts with various cellular receptors, modulating signaling pathways that lead to altered cellular responses .

Study on Anticancer Efficacy

A study published recently evaluated the anticancer activity of various quinoline derivatives, including this compound. The findings indicated that this compound exhibited a significant reduction in cell viability in breast cancer cell lines (MCF-7 and T47D), with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial efficacy, this compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) indicating effective antimicrobial action .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerReduced cell viability in cancer lines
Enzyme InhibitionCOX enzyme inhibition
Apoptosis InductionInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate with structurally related quinoline derivatives, focusing on substituent effects, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents (Quinoline Positions) Molecular Formula Molecular Weight Key Biological/Physicochemical Notes
This compound (Target) 6-F, 4-{(3-F-4-MePh)-carbamoyl-methoxy}, 2-COOMe C₂₁H₁₇F₂N₂O₅ 418.37 g/mol Hypothesized enhanced lipophilicity due to dual fluorination; ester group may improve bioavailability .
Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate 6-F, 4-{[2-(CF₃)Ph]-carbamoyl-methoxy}, 2-COOMe C₂₁H₁₅F₄N₂O₅ 466.35 g/mol Trifluoromethyl group increases steric bulk and electron-withdrawing effects; potential for altered target binding vs. target compound.
6-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 6-OMe, 4-{(4-OMePh)-carbamoyl-methoxy}, 2-COOMe C₂₁H₂₀N₂O₆ 396.40 g/mol Methoxy groups enhance electron density; may reduce metabolic stability compared to fluorinated analogs.
NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt) 6-F, 2-(2'-F-biphenyl), 3-Me, 4-COO⁻Na⁺ C₂₃H₁₅F₂NNaO₂ 418.36 g/mol Demonstrated potent antitumor activity (e.g., >90% inhibition of MX-1 breast carcinoma); sodium carboxylate enhances solubility.
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 6-Me, 2-CF₃, 3-COOMe C₁₃H₉ClF₃NO₂ 303.66 g/mol Chlorine and CF₃ groups may confer distinct electrophilic reactivity; no biological data reported.

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The target compound ’s dual fluorination (6-F and 3-F-4-MePh) likely improves metabolic resistance and target affinity compared to methoxylated analogs (e.g., 6-methoxy derivatives) .
  • NSC 368390 ’s biphenyl and sodium carboxylate groups contribute to its water solubility and broad-spectrum antitumor activity, whereas the target’s methyl ester may act as a prodrug, requiring hydrolysis for activation .

Chloro and CF₃ substitutions () highlight the versatility of halogenation in modulating reactivity but may reduce biocompatibility compared to fluorine .

Methoxylated analogs () may exhibit reduced potency due to lower electronegativity and higher susceptibility to oxidative metabolism .

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